1-(2-クロロエチル)-1H-テトラゾール

説明

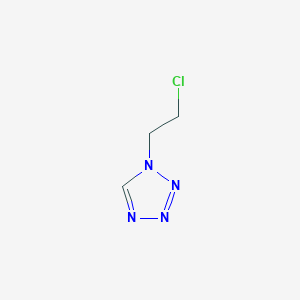

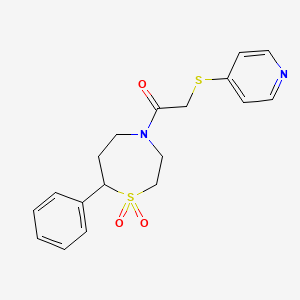

1-(2-Chloroethyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the 2-chloroethyl group in this compound makes it a valuable intermediate in various chemical reactions and applications.

科学的研究の応用

1-(2-Chloroethyl)-1H-tetrazole has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex tetrazole derivatives and other heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor antagonists.

Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.

作用機序

Target of Action

1-(2-Chloroethyl)-1H-tetrazole, also known as 1-(2-chloroethyl)tetrazole, is an alkylating agent . Alkylating agents are a group of anticancer chemotherapeutic drugs that work by covalently modifying a variety of intracellular targets . The primary targets of alkylating agents are DNA molecules . They cause alkylation of DNA, impairing its function as a template and blocking replication of new DNA or inhibiting transcription to mRNA for protein synthesis, which are essential for cell survival and function .

Mode of Action

The mode of action of 1-(2-chloroethyl)-1H-tetrazole involves the formation of electrophilic substances when dissolved in aqueous solution, triggering alkylation of nucleophilic functional groups on macromolecules . This alkylation of DNA occurs mostly on N7 and weakly on O6 of the guanine base . Depending on the drug, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink . Crosslinking between complementary strands prevents the separation of two DNA strands during replication and thereby halts cell division .

Biochemical Pathways

The biochemical pathways affected by 1-(2-chloroethyl)-1H-tetrazole are primarily related to DNA replication and transcription . By alkylating DNA, the compound disrupts these pathways, leading to cell death. The compound’s effects on these pathways can lead to downstream effects such as apoptosis, or programmed cell death .

Pharmacokinetics

Similar alkylating agents have been found to be highly lipophilic, undergoing hydrolysis in vivo to form reactive metabolites . These metabolites cause alkylation and cross-linking of DNA and RNA, thus inducing cytotoxicity

Result of Action

The result of the action of 1-(2-chloroethyl)-1H-tetrazole is the disruption of DNA replication and transcription, leading to cell death . This makes it a potential candidate for use as an anticancer agent, as it can target rapidly dividing cancer cells and induce apoptosis .

Action Environment

The action environment of 1-(2-chloroethyl)-1H-tetrazole can influence its efficacy and stability. For instance, the compound’s solubility in water and organic solvents can affect its distribution in the body Additionally, the compound’s stability in various environmental conditions, such as pH and temperature, can impact its effectiveness

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-1H-tetrazole can be synthesized through several methods. One common method involves the reaction of 2-chloroethylamine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: In industrial settings, the production of 1-(2-Chloroethyl)-1H-tetrazole may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

化学反応の分析

Types of Reactions: 1-(2-Chloroethyl)-1H-tetrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Oxidation: The tetrazole ring can be oxidized under specific conditions to form tetrazole N-oxides.

Reduction: The compound can be reduced to form 1-(2-hydroxyethyl)-1H-tetrazole.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products:

Nucleophilic Substitution: The major products are substituted tetrazoles with various functional groups.

Oxidation: Tetrazole N-oxides are the primary products.

Reduction: The main product is 1-(2-hydroxyethyl)-1H-tetrazole.

類似化合物との比較

1-(2-Bromoethyl)-1H-tetrazole: Similar in structure but with a bromoethyl group instead of a chloroethyl group.

1-(2-Iodoethyl)-1H-tetrazole: Contains an iodoethyl group, which can undergo similar reactions but with different reactivity.

1-(2-Hydroxyethyl)-1H-tetrazole: The reduced form of 1-(2-Chloroethyl)-1H-tetrazole, with a hydroxyethyl group.

Uniqueness: 1-(2-Chloroethyl)-1H-tetrazole is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloroethyl group allows for selective modifications, making it a versatile intermediate in organic synthesis.

特性

IUPAC Name |

1-(2-chloroethyl)tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUIIORNGYDUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15284-27-2 | |

| Record name | 1-(2-chloroethyl)-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes 1-(2-chloroethyl)tetrazole interesting for coordination chemistry?

A1: 1-(2-chloroethyl)tetrazole is a versatile ligand capable of coordinating to metal ions through its nitrogen atoms. This can lead to the formation of diverse structures, from mononuclear complexes to extended networks. [, , ] This structural diversity influences the magnetic properties of the resulting materials.

Q2: What kind of magnetic behavior has been observed in complexes containing 1-(2-chloroethyl)tetrazole?

A2: Studies on copper(II) complexes of 1-(2-chloroethyl)tetrazole have revealed interesting magnetic properties. For instance, dichlorobis(1-(2-chloroethyl)tetrazole)copper(II) and its dibromo analogue exhibit ferromagnetic interactions within the copper-halide layers of their structures. [] This highlights the potential of such compounds in developing new magnetic materials.

Q3: Can you elaborate on the structural features of the copper(II) complexes mentioned and how they relate to magnetism?

A3: Both the dichloro and dibromo copper(II) complexes form two-dimensional square grid planes composed of copper ions bridged by halide ions. These layers are separated by layers of 1-(2-chloroethyl)tetrazole ligands. [] This structural arrangement leads to strong magnetic interactions within the copper-halide layers but very weak interactions between the layers, resulting in what are essentially isolated ferromagnetic layers.

Q4: Are there examples of other metal complexes with 1-(2-chloroethyl)tetrazole and what can be said about their structures?

A4: Yes, 1-(2-chloroethyl)tetrazole has also been used to synthesize iron(II) complexes. In the case of hexa[1-(2-chloroethyl)tetrazole]iron(II) di(borotetrafluoride), the iron(II) ions are coordinated by six tetrazole ligands in a high-spin state at room temperature. [] This complex was structurally characterized using both laboratory and synchrotron X-ray powder diffraction data.

Q5: Beyond copper and iron, has 1-(2-chloroethyl)tetrazole been used with other metals?

A5: Research has also explored the combination of 1-(2-chloroethyl)tetrazole with polyoxometalates, specifically the [PMo12O40]3- anion. This led to the formation of a layered compound containing both 5- and 6-coordinated copper(II) cations surrounded by the tetrazole ligands. [, ] This demonstrates the potential of using this ligand to create complex architectures incorporating different metal centers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide](/img/structure/B2461845.png)

![2-(3-Pyridyl)imidazo[1,2-a]pyridine](/img/structure/B2461849.png)

![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2461850.png)

![6-(3-chlorophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2461851.png)

![2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide](/img/structure/B2461852.png)

![(E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2461856.png)